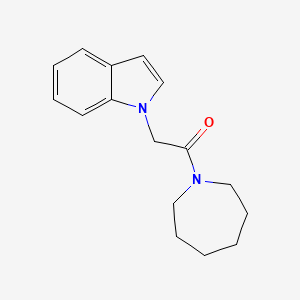

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole

Description

Contextualization within Heterocyclic Compound Classes

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole is a multifaceted molecule that integrates the structural features of both the indole (B1671886) and azepane ring systems. The indole component is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. mdpi.comnih.gov This scaffold is a cornerstone in the architecture of numerous biologically active compounds. mdpi.comnih.gov The azepane moiety is a seven-membered saturated nitrogen-containing heterocycle. The combination of the planar, aromatic indole and the flexible, saturated azepane ring, linked by an N-acetyl bridge, results in a compound with distinct chemical properties and potential for diverse biological interactions.

The systematic nomenclature, this compound, precisely describes its structure. The "1H-indole" specifies the core bicyclic system, with the nitrogen at position 1. The substituent at this nitrogen is a "2-oxoethyl" group, indicating a two-carbon chain with a ketone. This ketone is part of an amide linkage to an "azepan-1-yl" group, denoting the seven-membered azepane ring connected at its nitrogen atom.

Significance of Indole and Azepane Scaffolds in Chemical Biology and Preclinical Medicinal Chemistry

Both indole and azepane scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of pharmacologically active compounds. nih.govresearchgate.net The indole nucleus is a fundamental component of the amino acid tryptophan, and as such, is integral to the structure of many proteins. researchgate.net Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comnih.gov The versatility of the indole scaffold allows for modifications at various positions, significantly influencing its interaction with biological targets. mdpi.commdpi.com

The azepane ring, while less common than five- or six-membered heterocycles, imparts unique conformational flexibility that can be advantageous for receptor binding. vulcanchem.com Azepine derivatives are being explored for the development of pharmaceuticals, particularly for neurological and mental health conditions. researchgate.net The fusion of indole and azepine motifs, as seen in broader classes of azepinoindolones, has attracted considerable attention from medicinal chemists. nih.gov These hybrid structures have shown potential as anticancer agents by inhibiting kinases, topoisomerase I, and tubulin polymerization. nih.gov

Overview of Academic Research Trajectories for the Chemical Compound and Analogues

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, the research trajectory for this compound can be inferred from the broader investigation into indole-N-acetamide derivatives and related indole-azepane conjugates.

Research in this area generally follows several key paths:

Synthesis and Derivatization: A significant portion of research is dedicated to developing efficient synthetic routes to create libraries of related compounds. nih.govrsc.orgmdpi.com This often involves the N-alkylation of indole with a haloacetyl halide, followed by amidation with a cyclic amine like azepane.

Pharmacological Screening: Analogues of this compound are frequently included in screening programs to evaluate their biological activity against various targets. For instance, related indole derivatives have been investigated for their anticancer researchgate.netnih.gov, anti-inflammatory nih.gov, and glycine (B1666218) transporter 1 (GlyT1) inhibitory activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Once a lead compound with interesting biological activity is identified, SAR studies are conducted. nih.gov This involves synthesizing and testing a series of analogues with systematic structural modifications to understand how different functional groups and their positions influence the compound's potency and selectivity.

The table below presents a selection of analogous compounds and their documented research focus, illustrating the scientific context in which this compound is situated.

| Compound Name | Research Focus |

| 1-(2-(Azepan-1-yl)-2-oxoethyl)-2-methyl-1H-indole-3-carbaldehyde | Chemical synthesis and availability as a research chemical. bldpharm.com |

| 5-(Azepan-1-ylsulfonyl)-1H-indole-2,3-dione | Synthesis and characterization as a potential bioactive compound. nih.gov |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Development as novel inhibitors of Glycine Transporter 1 (GlyT1). nih.govresearchgate.net |

| Indole-2-one and 7-aza-2-oxindole derivatives | Synthesis and evaluation as anti-inflammatory agents. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(17-10-5-1-2-6-11-17)13-18-12-9-14-7-3-4-8-15(14)18/h3-4,7-9,12H,1-2,5-6,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDACBWZEALXAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Methodologies

Retrosynthetic Analysis of 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic routes by disconnecting the molecule at key bonds. The most logical disconnections are at the amide bond and the bond connecting the side chain to the indole (B1671886) nitrogen.

Primary Disconnection Approaches:

Amide Bond Disconnection (Route A): This approach involves disconnecting the amide bond, leading to two key precursors: indole-1-acetic acid and azepane. This is a common and straightforward strategy, as the formation of amide bonds is a well-established transformation in organic synthesis.

N-C Bond Disconnection (Route B): This strategy involves breaking the bond between the indole nitrogen and the acetyl side chain. This leads to indole and a pre-formed side chain, 2-chloro-1-(azepan-1-yl)ethanone. This route relies on the N-alkylation of indole, a common reaction for this heterocycle.

These two primary retrosynthetic pathways offer feasible approaches to the synthesis of the target molecule, utilizing fundamental and widely practiced organic reactions.

Indole Core Synthesis Strategies

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis and Its Adaptations

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

To adapt this method for the synthesis of an indole with an N-acetic acid moiety (a precursor for the target molecule), a phenylhydrazine can be reacted with a ketone or aldehyde bearing an ester group. For instance, the reaction of phenylhydrazine with a γ-keto ester can lead to the formation of an indole-acetic acid ester after cyclization. The reaction is typically catalyzed by Brønsted or Lewis acids.

Table 1: Representative Conditions for Fischer Indole Synthesis

| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl levulinate | Polyphosphoric acid | - | 100 | 75-85 |

| p-Tolylhydrazine | Ethyl 4-oxopentanoate | Zinc chloride | Acetic acid | Reflux | 70-80 |

| Phenylhydrazine | 5-Oxohexanoic acid | Sulfuric acid | Ethanol | Reflux | 65-75 |

Reissert Indole Synthesis and Modern Modifications

The Reissert indole synthesis provides a route to indoles starting from o-nitrotoluene and diethyl oxalate. The initial condensation is followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be further modified.

For the synthesis of N-substituted indoles, modifications to the classical Reissert synthesis are necessary. One approach involves the N-alkylation of the indole product obtained from the Reissert reaction. More modern approaches might involve intramolecular versions where a suitably functionalized starting material is used to introduce the N-substituent during the cyclization process.

Table 2: Key Steps and Reagents in Reissert Indole Synthesis

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Condensation | o-Nitrotoluene | Diethyl oxalate, NaOEt | Ethyl o-nitrophenylpyruvate |

| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Zn, Acetic Acid | Indole-2-carboxylic acid |

| Decarboxylation | Indole-2-carboxylic acid | Heat | Indole |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have become powerful tools for the synthesis of indoles, offering mild conditions and broad functional group tolerance. These methods often involve the intramolecular cyclization of suitably substituted anilines.

One common strategy is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. To generate an N-substituted indole, an N-protected or N-substituted o-iodoaniline can be used as the starting material. Palladium catalysis is also employed in the N-alkylation of pre-formed indoles, which is relevant to the final steps of synthesizing the target molecule.

Table 3: Examples of Palladium-Catalyzed Indole Synthesis

| Starting Material 1 | Starting Material 2 | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 85-95 |

| N-Acetyl-o-iodoaniline | 1-Phenyl-1-propyne | PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile | 70-80 |

| Indole | Ethyl bromoacetate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80-90 |

Other Annulation and Cycloaddition Reactions for Indole Formation

A variety of other annulation and cycloaddition reactions have been developed for indole synthesis. These methods often provide access to complex indole structures that are not easily accessible through more traditional routes.

[3+2] Annulation: This approach can involve the reaction of an N-hydroxyaniline with a nitrosoarene to form an isoxazolidin-5-ol derivative, which upon heating can rearrange to form a functionalized indole nih.gov.

Dearomative [3+2] Annulation: N-alkyl-3-alkylindoles can react with quinone monoketals in the presence of a Brønsted acid catalyst to yield benzofuro[2,3-b]indolines researchgate.net.

Visible-Light-Induced Annulation: Photocatalysis has emerged as a mild and efficient way to construct polycyclic indolines through dearomative annulation of indoles acs.org.

These methods showcase the diversity of modern synthetic strategies available for constructing the indole core.

Azepane Ring Construction Methods

The azepane ring is a seven-membered nitrogen-containing heterocycle present in a number of bioactive molecules. Its synthesis can be achieved through various methods, including ring expansion and cyclization reactions. A common and industrially significant route to a precursor of azepane is through the Beckmann rearrangement of cyclohexanone oxime to form caprolactam, which can then be reduced to azepane.

Common methods for azepane synthesis include:

Reduction of Caprolactam: Caprolactam is readily available and can be reduced to azepane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Ring Expansion: Piperidine derivatives can undergo ring expansion to form azepane derivatives nsf.gov.

Photochemical Dearomative Ring Expansion: Simple nitroarenes can be converted to complex azepanes via a photochemical dearomative ring expansion, followed by hydrogenolysis nih.gov.

Table 4: Selected Methods for Azepane Synthesis

| Starting Material | Method | Reagents | Product |

|---|---|---|---|

| Caprolactam | Reduction | LiAlH₄, THF | Azepane |

| Cyclohexanone Oxime | Beckmann Rearrangement | H₂SO₄ | Caprolactam |

| Nitrobenzene | Photochemical Ring Expansion | Blue light, then H₂/Pd | Substituted Azepane |

Ring-Closing Metathesis in Azepane Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including seven-membered rings like azepane. nih.govwikipedia.org This reaction typically involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. nih.govorganic-chemistry.orgnih.govdrughunter.com The synthesis of an azepane derivative via RCM would generally proceed from a suitably substituted acyclic amine containing two terminal alkene functionalities.

The choice of catalyst is crucial for the efficiency of the RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often favored due to their higher activity and broader functional group tolerance. organic-chemistry.orgnih.gov Reaction conditions, such as solvent, temperature, and catalyst loading, are optimized to maximize the yield of the desired cyclic product and minimize side reactions like oligomerization.

Table 1: Catalysts and Conditions for Ring-Closing Metathesis in Azepane Synthesis

| Catalyst | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grubbs II | Diene-amine | Toluene | Reflux | 87 | nih.gov |

| Hoveyda-Grubbs II | Diene-sulfonamide | Benzene (B151609) | Reflux | 60-80 | nih.gov |

| Zhan 1B | Diene-peptide | DCM/DMF | 60 | Variable | nih.gov |

Stereoselective Azepane Synthesis

The synthesis of chiral azepane derivatives is of significant interest, and several stereoselective methods have been developed. These approaches aim to control the stereochemistry of the azepane ring, which can be crucial for the biological activity of the final molecule.

One notable strategy involves the ring expansion of smaller, readily available chiral cyclic amines, such as substituted piperidines. researchgate.net This can be achieved through various chemical transformations, including nucleophilic substitution reactions that induce ring enlargement. researchgate.net Another powerful approach is the osmium-catalyzed tethered aminohydroxylation, which allows for the stereocontrolled introduction of an amino group and a hydroxyl group across a double bond in a precursor molecule, followed by intramolecular reductive amination to form the azepane ring. nih.gov This method provides excellent control over the stereochemistry of the newly formed stereocenters.

Furthermore, asymmetric hydrogenation of cyclic imines using chiral transition metal catalysts, such as those based on iridium or rhodium, offers a direct route to enantioenriched cyclic amines, including azepanes. acs.org

Table 2: Stereoselective Synthesis Methods for Azepane Derivatives

| Method | Key Step | Precursor | Catalyst/Reagent | Stereocontrol | Reference |

| Ring Expansion | Nucleophilic Substitution | Chiral 2-azanorbornan-3-yl methanol | Mitsunobu reagents | High | researchgate.net |

| Tethered Aminohydroxylation | Osmium-catalyzed aminohydroxylation | Allylic alcohol | OsO₄, chiral ligand | Excellent | nih.gov |

| Asymmetric Hydrogenation | Hydrogenation of cyclic imine | Dibenzoazepine hydrochloride | Rh/ZhaoPhos | >99% ee | acs.org |

Coupling Reactions for Indole-Azepane Linkage

The formation of the amide bond linking the indole and azepane moieties is a critical step in the synthesis of this compound. This can be achieved through various coupling reactions, primarily involving acylation or alkylation at the indole nitrogen.

Amidation and Acylation Reactions at the Indole Nitrogen

Direct N-acylation of indole with a pre-formed azepane-containing acylating agent is a common strategy. However, the relatively low nucleophilicity of the indole nitrogen can make this transformation challenging. researchgate.net To overcome this, activated carboxylic acid derivatives of azepane, such as acyl chlorides or anhydrides, are often employed.

A plausible synthetic route involves the reaction of indole with 2-chloroacetyl chloride in the presence of a base to form 1-(2-chloroacetyl)-1H-indole. nih.gov This intermediate can then undergo nucleophilic substitution with azepane to yield the final product. Alternatively, direct coupling of indole with 2-(azepan-1-yl)acetic acid can be achieved using standard peptide coupling reagents.

Chemoselective N-acylation of indoles can also be accomplished using thioesters as the acyl source, offering a milder alternative to acyl chlorides. nih.gov

Table 3: N-Acylation Methods for Indole

| Acylating Agent | Coupling Reagent/Base | Solvent | Temperature | Yield (%) | Reference |

| Chloroacetyl chloride | Sodium hydride | DMF | Room Temp. | High | nih.gov |

| Thioesters | Cesium carbonate | Xylene | 140 °C | Moderate to Good | nih.gov |

| Carboxylic acids | Thionyl chloride | Not specified | Not specified | Excellent | rsc.org |

N-Alkylation and Related Linker Formation

While the target molecule contains an amide linkage, N-alkylation of indole provides an alternative strategy for connecting the two heterocyclic rings, leading to analogues of the target compound. N-alkylation of indole typically involves the reaction of the indole anion, generated by a strong base like sodium hydride, with an appropriate alkyl halide.

In the context of synthesizing the target molecule's scaffold, a two-step approach is common. First, an N-acetamide intermediate is formed by reacting a substituted aniline with chloroacetyl chloride. nih.gov This intermediate is then used to alkylate the nitrogen of the indole using a base such as sodium hydride in a solvent like DMF. nih.gov

One-Pot and Multicomponent Synthetic Protocols

To improve synthetic efficiency, one-pot and multicomponent reactions are highly desirable. These strategies allow for the synthesis of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

Several one-pot procedures for the synthesis of N-substituted indoles have been reported. For instance, N-arylindoles can be synthesized in a one-pot, three-component reaction involving a Fischer indolization followed by a copper-catalyzed N-arylation. nih.gov While not directly applicable to the synthesis of the target molecule, this illustrates the potential for developing one-pot strategies for N-acylated indoles.

A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has also been developed, which could potentially be adapted for the direct coupling of 2-(1H-indol-1-yl)acetic acid with azepane. rsc.org Furthermore, one-pot syntheses of polynuclear indole derivatives have been achieved through Friedel–Crafts alkylation of γ-hydroxybutyrolactams, showcasing the versatility of one-pot methodologies in indole chemistry. mdpi.com

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to both the indole and azepane rings, as well as the linker connecting them.

For example, various substituted anilines can be used in the synthesis of indole-3-acetamide derivatives, leading to a library of compounds with diverse functionalities on the aniline ring. nih.gov Similarly, the indole core itself can be substituted at various positions prior to the coupling reaction. The synthesis of N-acetamide indoles with different substituents on the indole framework has been reported, providing a pathway to a range of analogues. nih.gov

The azepane ring can also be modified. The stereoselective synthesis methods discussed in section 2.3.2 can be employed to generate enantiomerically pure or diastereomerically enriched analogues. Furthermore, the synthesis of pyrazino[1,2-a]indole derivatives, which can be considered constrained analogues of the target molecule, has been extensively studied. nih.gov

Substitution Patterns on the Indole Ring

The indole nucleus of the target compound can be functionalized at various positions to explore structure-activity relationships. Synthetic strategies often involve the use of substituted indole precursors. For instance, the synthesis of related indole derivatives has been achieved by starting with appropriately substituted tryptamine, which can then be elaborated. A common approach involves the N-alkylation of a pre-existing indole ring with a suitable electrophile.

In a related synthesis of indole ethylamine derivatives, a Boc-protected tryptamine was used as a starting material nih.gov. This protecting group strategy allows for selective reactions on other parts of the molecule before its removal. Subsequent reactions, such as oxidation of the ethylamine side chain, can be performed to introduce the desired oxoethyl linker nih.gov. To introduce substituents on the indole ring itself, one could start with commercially available substituted indoles or employ electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, followed by further transformations.

Modifications of the Azepane Moiety

The azepane ring is a seven-membered saturated heterocycle that can also be modified to produce a range of analogs. The synthesis of functionalized azepanes can be achieved through various methods, including copper-catalyzed tandem amination/cyclization reactions of fluorinated allenynes with amines nih.gov. This methodology allows for the preparation of azepane derivatives with unique substitution patterns, such as trifluoromethyl groups nih.gov.

While the direct modification of the azepane ring in this compound would be challenging post-synthesis, the use of pre-functionalized azepane derivatives in the coupling step with the indole moiety is a viable strategy. For example, various substituted azepanes can be prepared and then reacted with an activated indole acetic acid derivative to form the final amide bond.

Variation of the Oxoethyl Linker

The synthesis of the oxoethyl group itself can be accomplished through the oxidation of a corresponding hydroxyethyl or ethylamine precursor. In the synthesis of related indole derivatives, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used as an oxidizing agent to convert an ethylamine to a keto-carbamate nih.gov. Alternatively, coupling of indoleacetic acid with azepane using standard peptide coupling reagents would directly form the desired amide bond of the oxoethyl linker.

Advanced Purification and Spectroscopic Characterization Techniques

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are essential to confirm the identity and purity of the compounds.

Purification: Initial purification of the crude product is typically performed using column chromatography on silica gel. The choice of eluent system (e.g., petroleum ether/ethyl acetate or ethyl acetate/methanol) is optimized to achieve good separation of the desired product from any unreacted starting materials and byproducts nih.gov. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and ethyl alcohol researchgate.net.

Spectroscopic Characterization: A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms within the molecule. NMR spectra are typically recorded in deuterated solvents like DMSO-d6 researchgate.net.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the amide carbonyl (C=O) stretch, C-N stretching vibrations, and the aromatic C-H and N-H (if present on a substituted indole) stretching vibrations of the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for chromophoric systems like the indole ring.

The collective data from these analytical techniques provides a comprehensive characterization of the synthesized this compound and its analogs, ensuring their structural integrity and purity for any subsequent studies.

Structure Activity Relationship Sar Studies

Fundamental Principles of Structure-Activity Relationships in Heterocyclic Compounds

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are mainstays in drug discovery. Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, make them ideal scaffolds for targeting a wide array of biological macromolecules. The indole (B1671886) ring, a bicyclic aromatic heterocycle, is a particularly privileged structure in medicinal chemistry due to its presence in numerous natural products and approved drugs. The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions.

The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, provides a flexible and three-dimensional character to a molecule. The conformational flexibility of the azepane ring can be crucial for optimal binding to a biological target, as it allows the molecule to adopt various spatial arrangements. The nitrogen atom within the azepane ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Influence of the Indole and Azepane Moieties on Preclinical Biological Interactions

The indole moiety is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its ability to mimic the side chain of the amino acid tryptophan allows it to interact with a variety of enzymes and receptors. In the context of 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole, the indole ring system is likely to be a key determinant of its biological target recognition.

The azepane moiety, while less explored than smaller cyclic amines like piperidine and pyrrolidine, is an important structural motif in a number of bioactive molecules. Its larger ring size and greater conformational flexibility can allow for interactions with larger or more accommodating binding pockets. The nitrogen atom of the azepane ring can play a crucial role in forming salt bridges or hydrogen bonds with acidic residues in a protein target. The combination of the rigid, aromatic indole and the flexible, aliphatic azepane in a single molecule creates a unique chemical entity with the potential for novel biological activities.

Systematic Structural Modifications and Their Impact on in vitro Bioactivity

To explore the SAR of this compound, systematic modifications of its different components are necessary. These modifications can provide valuable insights into the specific structural requirements for biological activity.

Effects of N1 Substitutions on the Indole Ring

The N1 position of the indole ring is a common site for chemical modification to modulate biological activity. In the parent compound, this position is occupied by the 2-azepan-1-yl-2-oxoethyl group. Altering the electronic and steric properties of substituents at this position can have a profound impact on the compound's interaction with its biological target. For instance, the introduction of electron-donating or electron-withdrawing groups on the indole ring can influence the electron density of the aromatic system and its ability to participate in π-stacking interactions.

| Modification | Rationale | Potential Impact on Bioactivity |

| Introduction of small alkyl groups (e.g., methyl, ethyl) on the indole ring | To probe for steric tolerance in the binding pocket. | May increase or decrease activity depending on the size and shape of the binding site. |

| Introduction of electron-withdrawing groups (e.g., halogens, nitro) on the indole ring | To alter the electronic properties of the indole nucleus. | Could enhance interactions with electron-rich residues in the target protein. |

| Introduction of electron-donating groups (e.g., methoxy, amino) on the indole ring | To increase the electron density of the indole ring. | May improve π-stacking interactions or hydrogen bonding capabilities. |

Conformational Analysis and Bioactivity of the Azepane Ring

The seven-membered azepane ring can adopt several low-energy conformations, such as the chair and boat forms. The preferred conformation in a biological environment will be the one that allows for the most favorable interactions with the target protein. The conformational flexibility of the azepane ring can be a double-edged sword; while it allows for adaptation to different binding sites, it can also lead to an entropic penalty upon binding.

Constraining the conformation of the azepane ring through the introduction of substituents or by incorporating it into a bicyclic system can provide valuable information about the bioactive conformation. For example, the introduction of a methyl group on the azepane ring would favor certain conformations over others, and the resulting change in bioactivity would indicate which conformations are preferred for binding.

| Modification | Rationale | Potential Impact on Bioactivity |

| Introduction of substituents on the azepane ring | To restrict conformational flexibility and probe for specific interactions. | Can lead to an increase in potency if the locked conformation is the bioactive one. |

| Replacement of the azepane ring with smaller or larger cyclic amines | To investigate the optimal ring size for binding. | Activity is likely to be highly dependent on the specific target. |

| Introduction of chiral centers in the azepane ring | To explore stereoselective interactions with the target. | Enantiomers may exhibit significantly different biological activities. |

Role of the Oxoethyl Spacer in Molecular Recognition

The oxoethyl spacer connects the indole and azepane moieties and plays a critical role in positioning these two key fragments in the correct orientation for binding to the biological target. The length and flexibility of this linker are important parameters to consider in SAR studies. The amide bond within the spacer can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), providing key interaction points.

| Modification | Rationale | Potential Impact on Bioactivity |

| Altering the length of the alkyl chain | To modulate the distance between the indole and azepane rings. | An optimal linker length is often required for potent activity. |

| Replacing the amide bond with other functional groups (e.g., ester, ether) | To investigate the importance of the hydrogen bonding capabilities of the amide. | Likely to have a significant impact on binding affinity. |

| Introducing substituents on the ethyl chain | To introduce steric bulk and potentially new interaction points. | May influence the preferred conformation of the linker. |

Identification of Key Pharmacophoric Features

Based on the structural components of this compound and general principles of medicinal chemistry, a hypothetical pharmacophore model can be proposed. This model would highlight the essential features required for biological activity.

Key pharmacophoric features likely include:

An aromatic hydrophobic region: Provided by the indole ring, which can engage in hydrophobic and π-stacking interactions.

A hydrogen bond donor: The N-H group of the indole ring.

A hydrogen bond acceptor: The carbonyl oxygen of the oxoethyl spacer.

A second hydrogen bond acceptor/basic center: The nitrogen atom of the azepane ring.

A flexible hydrophobic moiety: The aliphatic carbon chain of the azepane ring.

The spatial arrangement of these features is critical for effective binding to a biological target. Computational modeling and experimental validation through the synthesis and testing of analogs are essential to refine this pharmacophore model and to fully elucidate the SAR of this promising class of compounds.

Ligand Efficiency and Ligand Lipophilicity Efficiency Assessments

In drug discovery, Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are critical metrics for evaluating the quality of a compound. LE provides a measure of the binding energy per non-hydrogen atom, offering insight into how efficiently a molecule binds to its target. It is a valuable tool for comparing compounds of different sizes. LLE assesses the relationship between a compound's potency and its lipophilicity, aiming to optimize potency while minimizing excessive lipophilicity, which can lead to undesirable pharmacokinetic and safety profiles.

A thorough analysis of these parameters for "this compound" would require experimental data, including its binding affinity for a specific biological target and its octanol-water partition coefficient (LogP). Without this information, a quantitative assessment of its LE and LLE is not possible.

Further research and publication of the biological and physicochemical properties of "this compound" are necessary to enable a comprehensive evaluation of its potential as a lead compound in drug discovery.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Biological Screening Methodologies

There are no publicly available records of in vitro biological screening for 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole.

Receptor Binding Assays for Indole (B1671886)/Azepane Interacting Proteins

No receptor binding assays have been reported for this compound.

Enzyme Inhibition Assays (e.g., Cholinesterase, Falcipain, other relevant enzyme targets)

There is no published data on the enzyme inhibition properties of this compound against cholinesterase, falcipain, or any other enzyme targets.

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., anti-migratory activity, protein depletion without human clinical context)

No cell-based assays investigating the anti-migratory activity, protein depletion, or any other mechanistic pathways have been described for this compound in the scientific literature.

Investigation of Molecular Targets and Intracellular Pathways

Specific molecular targets and their associated intracellular pathways for this compound have not been identified or characterized in any published preclinical research.

Characterization of Protein-Ligand Interactions (preclinical, in vitro)

There are no studies available that characterize the protein-ligand interactions of this compound.

Elucidation of Upstream and Downstream Signaling Events (in vitro, non-human)

The upstream and downstream signaling events modulated by this compound have not been elucidated in any in vitro, non-human studies.

Preclinical In Vivo Studies (Non-Human Animal Models Only)

Pharmacodynamic Markers in Animal ModelsNo research detailing the investigation of pharmacodynamic markers to elucidate the mechanistic insights of this compound in animal models was found.

It is possible that research on this compound exists but is proprietary and has not been published, or that the compound is a novel entity for which research has not yet entered the public domain. Without accessible data, a scientifically accurate article meeting the specific requirements of the prompt cannot be generated.

Future Directions and Emerging Research Opportunities

Innovation in Synthetic Route Development

The development of efficient and scalable synthetic routes is paramount for the thorough investigation of any compound of interest. For 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole, future research should focus on novel synthetic methodologies that offer improvements in yield, purity, and cost-effectiveness. Current synthetic approaches for related indole (B1671886) derivatives often involve multi-step processes. mdpi.commdpi.comnih.govnih.gov Innovations could arise from the application of flow chemistry, which can offer enhanced reaction control, scalability, and safety. Furthermore, the exploration of one-pot multicomponent reactions could significantly streamline the synthesis, reducing the number of isolation and purification steps. nih.gov The development of novel catalytic systems, such as those based on earth-abundant metals, could also provide more sustainable and economical synthetic pathways.

| Synthetic Strategy | Potential Advantages |

| Flow Chemistry | Improved reaction control, scalability, and safety |

| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification |

| Novel Catalysis | Enhanced sustainability and cost-effectiveness |

Exploration of Novel Preclinical Biological Activities and Mechanisms

The indole nucleus is associated with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and central nervous system activities. nih.govnih.gov A key future direction for this compound is the comprehensive screening for novel preclinical biological activities. High-throughput screening campaigns against a diverse panel of biological targets could uncover unexpected therapeutic applications.

Initial investigations could build upon the known activities of structurally related compounds. For instance, some azepane-containing molecules have shown activity as glycine (B1666218) transporter 1 (GlyT1) inhibitors, suggesting a potential role in neurological and psychiatric disorders. nih.gov Therefore, evaluating the effect of this compound on neurotransmitter transporters and receptors would be a logical starting point. Furthermore, given the prevalence of indole derivatives as anticancer agents, its cytotoxic and antiproliferative effects against various cancer cell lines should be systematically investigated. nih.gov

Elucidating the mechanism of action for any observed biological activity is crucial. This will involve a combination of in vitro and in vivo preclinical models to identify specific molecular targets and signaling pathways modulated by the compound.

Advanced Applications of Computational Chemistry and Machine Learning

Computational chemistry and machine learning are increasingly powerful tools in drug discovery and development. For this compound, these approaches can be applied to predict its physicochemical properties, potential biological targets, and metabolic fate.

Molecular docking studies can be employed to simulate the binding of the compound to the active sites of various proteins, providing insights into potential mechanisms of action and guiding the design of more potent analogs. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of related indole derivatives to predict the biological activity of novel analogs.

Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to identify novel therapeutic opportunities for this compound. These in silico approaches can significantly accelerate the research process and reduce the reliance on expensive and time-consuming experimental screening.

| Computational Approach | Application |

| Molecular Docking | Prediction of protein binding and mechanism of action |

| QSAR Modeling | Prediction of biological activity for new analogs |

| Machine Learning | Identification of novel therapeutic targets |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Preclinical Models

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data from preclinical models is an essential future direction. nih.govresearchgate.net This systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological changes induced by the compound. researchgate.net

For example, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with the compound can reveal changes in gene expression that point to the underlying mechanism of action. Proteomic studies can identify changes in protein levels and post-translational modifications, while metabolomics can uncover alterations in metabolic pathways.

The integrated analysis of these multi-omics datasets can help to construct detailed molecular networks and pathways affected by this compound, leading to a deeper mechanistic understanding of its biological activity and the identification of potential biomarkers for its effects. nih.gov This comprehensive approach will be invaluable for its future development as a potential therapeutic agent.

Q & A

Q. What are the common synthetic methodologies for preparing 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole, and how are intermediates purified?

The synthesis of this compound typically involves N-alkylation of the indole scaffold. For example, a general protocol for N-alkylation of 1H-indole derivatives (e.g., using azepane-containing alkylating agents) includes:

- Reaction conditions : Sodium hydride (NaH) as a base in dimethyl sulfoxide (DMSO), followed by addition of the alkylating agent (e.g., bromoacetyl-azepane derivatives) under inert atmosphere .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients, or recrystallization from ethanol/water mixtures to isolate high-purity intermediates .

- Key validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane .

- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (90–100 K) to minimize thermal motion artifacts .

- Refinement : SHELX programs (e.g., SHELXL for structure refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR studies require systematic modifications to the indole core and azepane side chain:

- Core modifications : Introduce substituents at positions 3, 5, or 7 of the indole ring to assess electronic effects (e.g., electron-withdrawing groups for enhanced receptor binding) .

- Side-chain variations : Replace azepane with other cyclic amines (e.g., piperidine, morpholine) or adjust the carbonyl position to evaluate conformational flexibility .

- Biological assays : Use in vitro binding assays (e.g., for 5-HT6 receptors, as seen in related indole derivatives) and molecular docking simulations to correlate structural changes with activity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts) may arise from dynamic effects or impurities:

- Dynamic NMR analysis : Variable-temperature NMR can resolve signals for conformers or tautomers .

- Impurity profiling : LC-MS or GC-MS to identify byproducts from incomplete reactions or degradation .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-phenyl-1H-indole derivatives) to isolate anomalies .

Q. What strategies are effective for resolving low yields in the final coupling step of the synthesis?

Low yields often stem from steric hindrance or competing side reactions:

- Catalyst optimization : Switch from palladium-based catalysts (e.g., Pd(OAc)₂) to rhodium complexes for improved regioselectivity in cross-coupling steps .

- Solvent effects : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency for heat-sensitive steps .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC analysis to identify degradation products .

- Plasma stability assays : Incubate with mouse or human plasma at 37°C and quantify intact compound via LC-MS over 24 hours .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere to guide storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.